

Technical Guide: Physicochemical Properties of 6-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2-methoxypyridin-3-amine

Cat. No.: B113220

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available physicochemical data for **6-Bromo-2-methoxypyridin-3-amine** (CAS No. 89466-18-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative experimental data in public literature, this document collates known properties and presents standardized experimental protocols for the determination of solubility and stability. Furthermore, logical workflows for these procedures are visualized to aid in experimental design.

Introduction

6-Bromo-2-methoxypyridin-3-amine is a substituted aminopyridine derivative increasingly utilized as a building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. An understanding of its solubility and stability is critical for optimizing reaction conditions, purification processes, formulation development, and ensuring the quality and shelf-life of intermediates and final products. This guide aims to provide a comprehensive resource by summarizing available data and presenting detailed methodologies for its experimental determination.

Physicochemical Properties

While extensive experimental data is not widely published, the following tables summarize the known physical and chemical properties of **6-Bromo-2-methoxypyridin-3-amine**, compiled from various chemical suppliers and databases.

Table 1: General Physicochemical Properties

Property	Value	Source
CAS Number	89466-18-2	[1][2][3]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[2][3][4]
Molecular Weight	203.04 g/mol	[2][3]
Appearance	Yellow powder/solid	[1]
Melting Point	78-79 °C	[4]
Purity	≥96%	[3]

Table 2: Computed Properties

Property	Value	Source
LogP	1.4349 - 1.5	[2][3]
Topological Polar Surface Area (TPSA)	48.1 Å ²	[2][3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	1	[3]

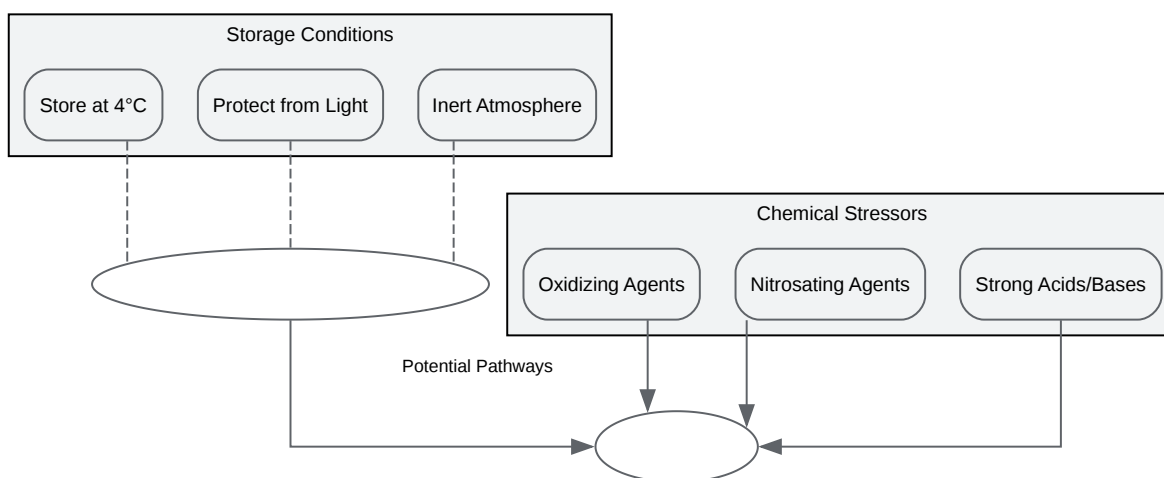
Stability Data and Considerations

Specific experimental stability studies for **6-Bromo-2-methoxypyridin-3-amine** are not readily available. However, based on its chemical structure, several stability considerations can be inferred. The compound should be stored in a cool, dry place, protected from light.[3] For a related compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, it was noted that as a

secondary amine, it is prone to nitrosation and should not be used with nitrosating substances.
[5]

General Stability Considerations:

- **Light Sensitivity:** As with many organic compounds, prolonged exposure to light may cause degradation.
- **Temperature:** Elevated temperatures can lead to decomposition. Recommended storage is at 4°C.[3]
- **Oxidation:** The amine group can be susceptible to oxidation.
- **pH:** The stability in aqueous solutions at different pH values has not been documented but is a critical parameter to determine experimentally.



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Stability Considerations for **6-Bromo-2-methoxypyridin-3-amine**.

Solubility Data

Quantitative solubility data for **6-Bromo-2-methoxypyridin-3-amine** in various solvents is not widely published. Generally, pyridine derivatives show solubility in organic solvents.[6] For experimental determination, several methods can be employed.

Experimental Protocols

Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of **6-Bromo-2-methoxypyridin-3-amine** in a given solvent.

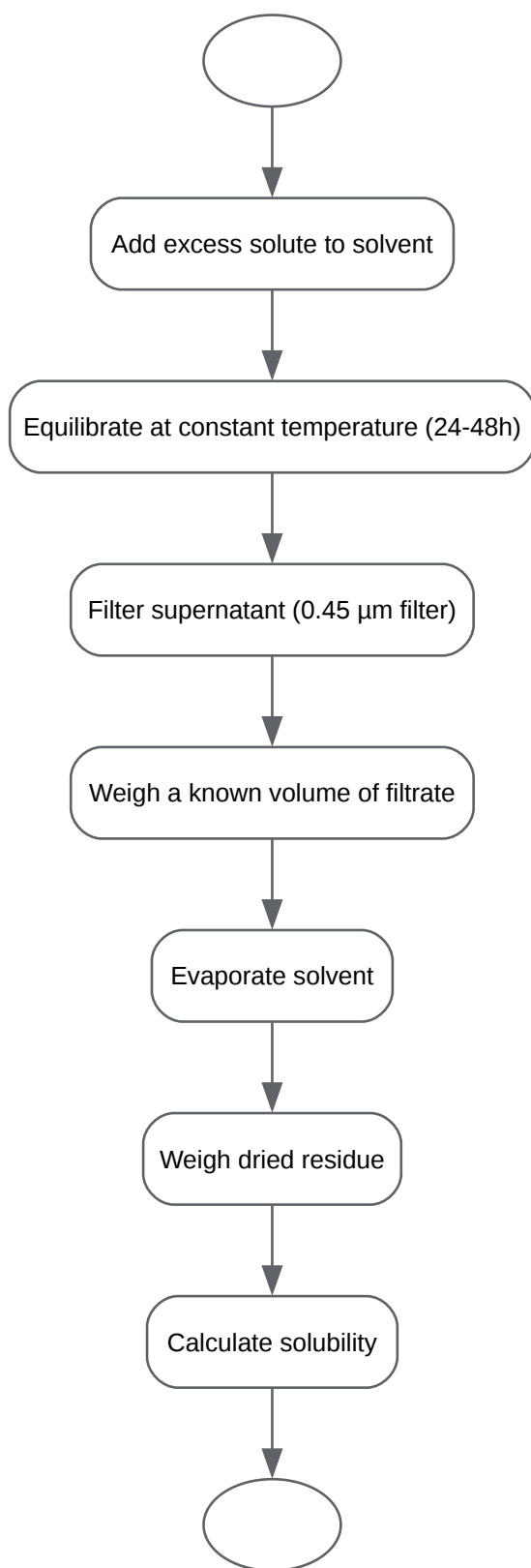
Materials:

- **6-Bromo-2-methoxypyridin-3-amine** (high purity)
- Solvent of interest (e.g., ethanol, methanol, acetonitrile, water)
- Analytical balance
- Thermostatically controlled shaker
- Vials with screw caps
- Syringe filters (0.45 μm , compatible with the solvent)
- Vacuum oven or rotary evaporator

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **6-Bromo-2-methoxypyridin-3-amine** to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:

- Place the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 μm syringe filter into a pre-weighed vial.
- Solvent Evaporation and Mass Determination:
 - Accurately weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent completely under reduced pressure (using a vacuum oven or rotary evaporator) at a temperature that will not cause decomposition of the solute.
 - Once the solvent is removed, cool the vial in a desiccator and weigh it again.
- Calculation:
 - The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.
 - The volume of the solvent in the filtered sample can be calculated from the weight of the solution and the density of the solvent.
 - Solubility can then be expressed in g/L, mg/mL, or molarity.



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Workflow for Gravimetric Solubility Determination.

Protocol for Stability Assessment (HPLC Method)

This protocol describes a general method to assess the stability of **6-Bromo-2-methoxypyridin-3-amine** under various stress conditions.

Materials:

- **6-Bromo-2-methoxypyridin-3-amine** (high purity)
- HPLC system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., acetonitrile and water with a suitable buffer)
- Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
- Temperature and light-controlled chambers

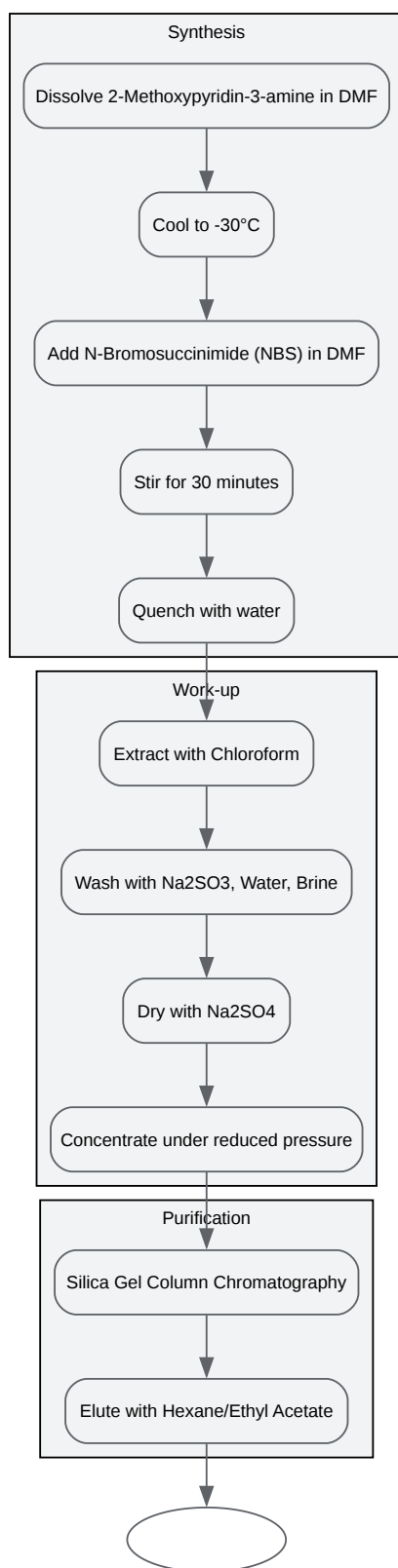
Procedure:

- Method Development:
 - Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
- Sample Preparation:
 - Prepare stock solutions of **6-Bromo-2-methoxypyridin-3-amine** in a suitable solvent.
- Forced Degradation Studies:
 - Acid/Base Hydrolysis: Treat the stock solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at a specified temperature for a defined period.
 - Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

- Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C).
- Photostability: Expose the solid compound and a solution to UV and visible light.
- Analysis:
 - At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
 - Analyze the samples by the developed HPLC method.
- Data Evaluation:
 - Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradants).
 - Calculate the percentage of degradation.

Synthesis and Purification Workflow

A common synthetic route to **6-Bromo-2-methoxypyridin-3-amine** involves the bromination of 2-Methoxypyridin-3-amine.[1] The following diagram illustrates a general workflow for its synthesis and purification.



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General Workflow for Synthesis and Purification.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of **6-Bromo-2-methoxypyridin-3-amine**. While quantitative experimental data remains scarce in the public domain, the provided physicochemical properties and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to conduct their own assessments. The visualized workflows for solubility determination and synthesis are intended to facilitate the practical application of these methodologies. Further experimental studies are encouraged to build a more comprehensive public database for this important chemical intermediate.

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